molecular formula C16H25N3O3 B3027440 tert-Butyl 4-[(5-aminopyridin-2-yloxy)methyl]piperidine-1-carboxylate CAS No. 1286274-84-7

tert-Butyl 4-[(5-aminopyridin-2-yloxy)methyl]piperidine-1-carboxylate

Cat. No.: B3027440
CAS No.: 1286274-84-7
M. Wt: 307.39
InChI Key: PFAMFNIEJDWGSS-UHFFFAOYSA-N
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Description

tert-Butyl 4-[(5-aminopyridin-2-yloxy)methyl]piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a methylene-linked 5-aminopyridin-2-yloxy substituent at the 4-position. This compound is of interest in medicinal chemistry as a building block for drug candidates, particularly in kinase inhibitors or GPCR-targeted therapies, owing to its balanced lipophilicity and hydrogen-bonding capacity .

Properties

IUPAC Name

tert-butyl 4-[(5-aminopyridin-2-yl)oxymethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-16(2,3)22-15(20)19-8-6-12(7-9-19)11-21-14-5-4-13(17)10-18-14/h4-5,10,12H,6-9,11,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAMFNIEJDWGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801121174
Record name 1-Piperidinecarboxylic acid, 4-[[(5-amino-2-pyridinyl)oxy]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801121174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286274-84-7
Record name 1-Piperidinecarboxylic acid, 4-[[(5-amino-2-pyridinyl)oxy]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286274-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-[[(5-amino-2-pyridinyl)oxy]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801121174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of tert-Butyl 4-[(5-aminopyridin-2-yloxy)methyl]piperidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with 4-(5-nitropyridin-2-yloxy)piperidine-1-carboxylic acid tert-butyl ester.

    Reduction Reaction: The nitro group is reduced to an amino group using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas.

    Purification: The product is purified by filtration and evaporation of the solvent under vacuum to obtain this compound.

Chemical Reactions Analysis

tert-Butyl 4-[(5-aminopyridin-2-yloxy)methyl]piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can further modify the aminopyridinyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminopyridinyl group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Research
Recent studies have indicated that derivatives of piperidine compounds exhibit significant anticancer activity. For instance, compounds similar to tert-butyl 4-[(5-aminopyridin-2-yloxy)methyl]piperidine-1-carboxylate have been tested in vitro against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study:
A study published in a peer-reviewed journal demonstrated that this compound exhibited cytotoxic effects on breast cancer cells, with IC50 values indicating effective concentration levels for therapeutic use .

2. Neurological Disorders
Research has also explored the potential of this compound in treating neurological disorders such as Alzheimer's disease. The aminopyridine moiety is known to enhance cognitive function by modulating neurotransmitter systems.

Case Study:
In a preclinical model of Alzheimer's, administration of related piperidine compounds resulted in improved memory function and reduced amyloid plaque formation, suggesting a neuroprotective effect .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

TargetActivity Level
AcetylcholinesteraseInhibition
NMDA ReceptorsModulation
GABA ReceptorsAgonistic effects

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from commercially available piperidine derivatives. The synthetic route often includes:

  • Protection of amine groups.
  • Alkylation with pyridine derivatives.
  • Carboxylation to form the final product.

Table: Synthetic Route Overview

StepReaction Type
ProtectionAcetylation or Boc-protection
AlkylationNucleophilic substitution
CarboxylationEsterification

Mechanism of Action

The mechanism of action of tert-Butyl 4-[(5-aminopyridin-2-yloxy)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The aminopyridinyl group can interact with enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Features and Substituent Diversity

Compound Name Substituent at 4-Position Key Functional Groups Molecular Weight References
tert-Butyl 4-[(5-aminopyridin-2-yloxy)methyl]piperidine-1-carboxylate (5-Aminopyridin-2-yloxy)methyl Amino, ether, pyridine ~350.4* -
tert-Butyl 4-(6-methyl-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate 6-Methyl-2-oxo-benzimidazole Amide, bicyclic aromatic ~357.4
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Pyridin-3-yl (direct attachment) + amino Pyridine, amine ~293.3
tert-Butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate 5-Bromopyrimidin-2-yloxy Bromine, pyrimidine, ether ~398.3
tert-Butyl 4-[(2-fluoro-4-nitrophenoxy)methyl]piperidine-1-carboxylate 2-Fluoro-4-nitrophenoxymethyl Nitro, fluoro, aromatic ether ~354.4

*Estimated based on analogous structures.

Key Observations :

  • Electronic Effects: The 5-aminopyridine group in the target compound is electron-rich due to the amino group, enhancing nucleophilicity. In contrast, the bromopyrimidine () and nitro-fluoro aromatic () substituents are electron-deficient, altering reactivity in cross-coupling or substitution reactions .

Physicochemical Properties

  • Lipophilicity (logP): The target compound’s logP is expected to be moderate (~2.5–3.5) due to the polar amino group. Bromopyrimidine (, logP ~3.8) and benzimidazolone (, logP ~3.2) analogs are more lipophilic, while the nitro-fluoro derivative (, logP ~2.1) has reduced lipophilicity due to polar nitro groups .
  • Solubility: The amino group in the target compound enhances aqueous solubility compared to bromine- or nitro-containing analogs, which may require formulation aids for bioavailability.

Biological Activity

tert-Butyl 4-[(5-aminopyridin-2-yloxy)methyl]piperidine-1-carboxylate is a compound characterized by its unique molecular structure, which includes a piperidine ring, an aminopyridine moiety, and a tert-butyl ester group. Its molecular formula is C15H23N3O3C_{15}H_{23}N_{3}O_{3}, and it has garnered interest in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The compound's structure allows for various interactions with biological targets, particularly due to the presence of the aminopyridine group, which may interact with enzymes or receptors that have pyridine binding sites. The tert-butyl ester can serve as a protecting group, suggesting that the compound might act as a prodrug.

PropertyValue
Molecular FormulaC15H23N3O3C_{15}H_{23}N_{3}O_{3}
Molecular Weight307.39 g/mol
CAS Number1286274-84-7

Biological Activity

Research on the biological activity of this compound is still emerging, but several studies suggest potential therapeutic applications:

  • Enzyme Interactions : The compound's aminopyridine component may facilitate interactions with various enzymes, potentially influencing metabolic pathways.
  • Receptor Binding : Similar compounds have shown activity at receptors involved in glucose metabolism and other physiological processes, indicating that this compound may exhibit similar properties.
  • Prodrug Potential : The tert-butyl ester functionality may allow for metabolic conversion into an active drug form within the body, enhancing its therapeutic efficacy.

The exact mechanism of action for this compound is not fully elucidated; however, it likely involves:

  • Inhibition or Activation of Enzymes : The compound may modulate enzyme activity through competitive inhibition or allosteric effects.
  • Receptor Modulation : It could act as an agonist or antagonist at specific receptors, impacting signaling pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
tert-butyl 4-(5-nitropyridin-2-yloxy)piperidine-1-carboxylateC15H21N3O5C_{15}H_{21}N_{3}O_{5}Contains a nitro group instead of an amino group
tert-butyl 4-(5-cyanopyridin-2-yloxy)piperidine-1-carboxylateC15H22N4O2C_{15}H_{22}N_{4}O_{2}Features a cyano group; potential for different activity
tert-butyl 4-(5-amino-pyridin-2-yloxy)piperazine-1-carboxylateC14H22N4O2C_{14}H_{22}N_{4}O_{2}Similar piperazine structure; may show different profiles

These comparisons illustrate how variations in substituents influence chemical properties and biological activities.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing tert-Butyl 4-[(5-aminopyridin-2-yloxy)methyl]piperidine-1-carboxylate?

  • Methodology : A common approach involves coupling a 5-aminopyridin-2-ol derivative with a piperidine scaffold. For example, nucleophilic substitution reactions between tert-butyl piperidine precursors and activated pyridinyl ether intermediates are frequently employed. Protective group strategies (e.g., tert-butyloxycarbonyl [Boc] for amine protection) ensure regioselectivity. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product .
  • Key Steps :

  • Activation of the pyridin-2-ol group via halogenation or triflation.
  • Coupling with a Boc-protected piperidine bearing a hydroxymethyl group.
  • Deprotection under acidic conditions (e.g., HCl/dioxane) to yield the final amine .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C NMR : Confirm regiochemistry and monitor coupling reactions (e.g., pyridinyl ether linkage and Boc group integrity).
  • Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns.
  • FT-IR : Identify functional groups (e.g., C=O stretch of the Boc group at ~1680–1720 cm⁻¹, N–H stretch of the amine at ~3300 cm⁻¹).
  • X-ray Diffraction (XRD) : Resolve crystal structure and confirm stereochemistry, particularly for chiral centers in the piperidine ring .

Q. What stability considerations are critical during storage?

  • Storage Conditions : Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the Boc group.
  • Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides), which may degrade the amine or pyridinyl ether moieties .

Advanced Research Questions

Q. How can computational methods like DFT enhance structural analysis of this compound?

  • DFT Applications :

  • Optimize molecular geometry at the B3LYP/6-311+G(2d,p) level to predict bond lengths/angles, validated against XRD data.
  • Frontier Molecular Orbital (FMO) analysis to assess reactivity (e.g., nucleophilic/electrophilic sites).
  • Molecular Electrostatic Potential (MEP) mapping to predict intermolecular interactions (e.g., hydrogen bonding with biological targets) .

Q. How to resolve contradictions in spectroscopic data during characterization?

  • Case Example : Discrepancies between NMR and MS data (e.g., unexpected peaks or mass fragments) may arise from impurities or tautomerism.
  • Resolution Strategies :

  • Repeat synthesis with rigorous purification (e.g., preparative HPLC).
  • Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals.
  • Cross-validate with computational NMR chemical shift predictions (e.g., using Gaussian or ADF software) .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Catalyst Screening : Test Pd/Cu catalysts for coupling steps to minimize side reactions.
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity.
  • Temperature Control : Maintain reactions at 60–80°C to balance kinetics and thermal stability of intermediates.
  • Workflow Example : A photoredox-catalyzed radical addition–cyclization cascade improved yields (75–85%) in analogous piperidine derivatives .

Data Contradiction Analysis

  • Scenario : Conflicting LogP values (experimental vs. computational).
    • Root Cause : Differences in solvent systems or ionization states.
    • Mitigation : Validate experimental LogP via reverse-phase HPLC and compare with ChemAxon or ACD/Labs predictions.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-[(5-aminopyridin-2-yloxy)methyl]piperidine-1-carboxylate
Reactant of Route 2
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tert-Butyl 4-[(5-aminopyridin-2-yloxy)methyl]piperidine-1-carboxylate

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